molecular formula C16H15NO2 B12756412 N-(3-methoxy-9H-fluoren-2-yl)acetamide CAS No. 6893-21-6

N-(3-methoxy-9H-fluoren-2-yl)acetamide

Cat. No.: B12756412
CAS No.: 6893-21-6
M. Wt: 253.29 g/mol
InChI Key: UTZPUKWFYZKODS-UHFFFAOYSA-N
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Description

N-(3-methoxy-9H-fluoren-2-yl)acetamide is an organic compound with the molecular formula C16H15NO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features an acetamide group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-9H-fluoren-2-yl)acetamide typically involves the acylation of 3-methoxy-9H-fluorene. One common method is the reaction of 3-methoxy-9H-fluorene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Amino-fluorene derivatives.

    Substitution: Halogenated or nitrated fluorene derivatives.

Scientific Research Applications

N-(3-methoxy-9H-fluoren-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methoxy-9H-fluoren-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    N-2-Fluorenylacetamide: Similar structure but lacks the methoxy group.

    2-Acetylaminofluorene: Another derivative of fluorene with acetyl and amino groups.

Uniqueness

N-(3-methoxy-9H-fluoren-2-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with specific molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(3-methoxy-9H-fluoren-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-10(18)17-15-8-12-7-11-5-3-4-6-13(11)14(12)9-16(15)19-2/h3-6,8-9H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZPUKWFYZKODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6893-21-6
Record name 3-Methoxy-2-acetamidofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006893216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHOXY-2-ACETAMIDOFLUORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JN05G997P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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